molecular formula C15H22N2O4 B2441217 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea CAS No. 1396814-35-9

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea

Cat. No.: B2441217
CAS No.: 1396814-35-9
M. Wt: 294.351
InChI Key: CGDAJCSBXWDFDB-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.351. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

Facile Carbamoylation of Nucleophiles under Neutral Conditions : Hindered trisubstituted ureas demonstrate remarkable reactivity under neutral conditions, enabling efficient substitution reactions with a range of O, N, and S nucleophiles. This finding is crucial for synthetic chemists in the preparation of amine derivatives, showcasing the potential of hindered ureas as precursors for generating N-protected aniline derivatives incorporating commonly employed amine protecting groups under neutral conditions (Hutchby et al., 2009).

Pharmacological Applications

Inhibition of Urokinase Receptor : Virtual screening targeting the urokinase receptor (uPAR) identified potent compounds, demonstrating significant anti-cancer activities in breast cancer invasion, migration, and adhesion assays. These findings underscore the therapeutic potential of such compounds in managing breast tumor metastasis (Wang et al., 2011).

Material Science Applications

Crystal Structure of Chlorfluazuron : The crystal structure analysis of a benzoylphenylurea insecticide provides insights into its molecular configuration, highlighting the significance of intermolecular interactions in defining its physicochemical properties. This research contributes to the understanding of the structural bases for the activity of such compounds in their application as insecticides (Cho et al., 2015).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)13(18)6-7-16-14(19)17-10-4-5-11-12(8-10)21-9-20-11/h4-5,8,13,18H,6-7,9H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDAJCSBXWDFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)NC1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.